(2,2-Dimethylpentan-3-YL)hydrazine hydrochloride
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Overview
Description
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is an organic compound with the molecular formula C7H19ClN2 and a molecular weight of 166.69 g/mol . This compound is a hydrazine derivative, which means it contains the functional group -NH-NH2. Hydrazine derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride typically involves the reaction of 2,2-dimethylpentan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while substitution reactions can produce various substituted hydrazines .
Scientific Research Applications
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in biological research and drug development .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethylpentan-3-yl)amine hydrochloride: Similar structure but with an amine group instead of a hydrazine group.
(2,2-Dimethylpentan-3-yl)hydrazine sulfate: Similar structure but with a sulfate counterion instead of hydrochloride.
(2,2-Dimethylpentan-3-yl)hydrazine nitrate: Similar structure but with a nitrate counterion instead of hydrochloride.
Uniqueness
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is unique due to its specific hydrazine functional group and the presence of the hydrochloride counterion. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,2-dimethylpentan-3-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.ClH/c1-5-6(9-8)7(2,3)4;/h6,9H,5,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYQTUBPHBPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669983 |
Source
|
Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740799-94-4 |
Source
|
Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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